molecular formula C53H93N7O13 B13710444 cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]

cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]

Cat. No.: B13710444
M. Wt: 1036.3 g/mol
InChI Key: MCIBIKGNEXKPGE-FOIMPGOESA-N
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Description

Introduction to Cyclic Peptides in Modern Chemical Research

Cyclic peptides have emerged as pivotal tools in drug discovery and biochemical studies due to their constrained conformations and enhanced stability compared to linear counterparts. The cyclic structure reduces conformational entropy, enabling stronger target binding and selectivity. Additionally, the absence of free termini confers resistance to exopeptidases, while limited flexibility often mitigates susceptibility to endopeptidases. Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] embodies these principles while introducing novel structural innovations, such as heterochirality and non-natural hydrophobic modifications.

Significance of Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] in Structural Biochemistry

The compound’s structure (molecular formula C₅₃H₉₃N₇O₁₃, molecular weight 1036.3 g/mol) features a cyclic backbone with alternating L- and D-amino acids (Asp, Leu, Glu, Val) and a unique D-ornithine derivative (D-ONle) modified with two isononyl groups. These structural elements confer distinct biochemical properties:

Conformational Rigidity and Binding Specificity

The cyclization of the peptide backbone restricts rotational freedom, stabilizing a conformation that enhances interactions with target molecules. The inclusion of D-amino acids (D-Leu, D-ONle) further rigidifies the structure by introducing steric constraints that limit non-productive conformations. For example, D-amino acids disrupt α-helix and β-sheet propensities, favoring compact folds resistant to proteolysis.

Hydrophobic Modifications and Membrane Interactions

The D-ONle(isononyl)(isononyl) side chain introduces two branched aliphatic groups, significantly increasing hydrophobicity. This modification may facilitate membrane permeability by promoting interactions with lipid bilayers, though permeability in cyclic peptides is not guaranteed by cyclization alone. The isononyl groups could also mediate hydrophobic interactions with protein binding pockets, enhancing affinity for targets such as transmembrane receptors.

Heterochirality and Protease Resistance

The alternating L- and D-amino acids create a heterochiral sequence that confounds protease recognition. Most proteases exhibit chirality-specific activity (e.g., cleaving L-amino acid bonds), rendering the compound resistant to degradation. This property is critical for therapeutic applications requiring prolonged circulation times.

Table 1: Structural Features of Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]

Feature Biochemical Impact
Cyclic backbone Reduces entropy, enhances binding affinity and selectivity
D-amino acids Confers protease resistance; stabilizes non-canonical folds
D-ONle(isononyl)₂ Increases hydrophobicity; potential membrane interactions
Alternating chirality Disrupts protease recognition; mimics primordial peptide diversity

Evolutionary Context of Heterochiral Amino Acid Arrangements in Cyclic Peptides

The heterochirality of cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] echoes early evolutionary stages where peptides exhibited mixed L- and D-amino acids. Modern proteins are homochiral (L-amino acids), but prebiotic environments likely hosted heterochiral peptides that coacervated with RNA to form protocells. These primordial peptides lacked defined folds but gained structure through interactions with nucleic acids or metal ions.

From Heterochiral Coacervates to Folded Domains

Studies on the helix-hairpin-helix (HhH) motif—a nucleic acid-binding domain—reveal that ancestral peptides with mixed chirality could phase-separate with RNA, forming coacervates that promoted dimerization and folding. For example, chiral inversion of the HhH motif preserved coacervation capacity, suggesting early peptides relied on nonspecific interactions rather than strict stereochemistry. Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]’s heterochirality may recapitulate this primordial flexibility, enabling functional promiscuity.

Functional Ambidexterity and Binding Promiscuity

The compound’s heterochiral arrangement allows interactions with both L- and D-configured targets. This “ambidexterity” mirrors primitive binding modes observed in reconstructed HhH domains, where multiple low-affinity interactions preceded high-specificity binding. Such promiscuity could be advantageous in targeting structurally diverse ligands, such as microbial cell walls or misfolded proteins.

Table 2: Evolutionary Trajectory of Heterochiral Peptides

Stage Characteristics Relevance to Cyclo[Asp-D-Leu-...-Val]
Primordial coacervates Heterochiral peptides + RNA; nonspecific interactions D-amino acids enable coacervate-like promiscuity
Folded domains Homochiral proteins; specific binding Retains ancestral flexibility via mixed chirality
Synthetic optimization Designed heterochirality for stability/function Balances modern specificity and ancient resilience

Properties

Molecular Formula

C53H93N7O13

Molecular Weight

1036.3 g/mol

IUPAC Name

3-[(2R,5S,8S,11R,14S,17S,20R,23S)-17-(carboxymethyl)-2-(11-methyldodecyl)-8,11,20,23-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24-octaoxo-14-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclotetracos-5-yl]propanoic acid

InChI

InChI=1S/C53H93N7O13/c1-30(2)21-19-17-15-13-14-16-18-20-22-42-51(70)54-36(23-24-43(61)62)46(65)55-37(25-31(3)4)47(66)57-39(27-33(7)8)50(69)60-45(35(11)12)52(71)58-40(29-44(63)64)49(68)56-38(26-32(5)6)48(67)59-41(28-34(9)10)53(72)73-42/h30-42,45H,13-29H2,1-12H3,(H,54,70)(H,55,65)(H,56,68)(H,57,66)(H,58,71)(H,59,67)(H,60,69)(H,61,62)(H,63,64)/t36-,37-,38+,39+,40-,41-,42+,45-/m0/s1

InChI Key

MCIBIKGNEXKPGE-FOIMPGOESA-N

Isomeric SMILES

CC(C)CCCCCCCCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O

Canonical SMILES

CC(C)CCCCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for assembling such cyclic peptides is solid-phase peptide synthesis (SPPS) , which allows for the stepwise addition of amino acids in a defined sequence. The process typically involves:

  • Selection of Resin: A suitable resin is chosen to anchor the C-terminal amino acid. For peptides containing D-amino acids and modified residues, resins such as Wang or Rink amide resin are commonly used.

  • Amino Acid Coupling: Protected amino acids are sequentially coupled using activating agents like HBTU, HATU, or DIC in the presence of bases such as DIPEA. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protection on the amino group is standard to allow mild deprotection conditions.

  • Incorporation of Non-Standard Residues: The D-isomers (e.g., D-Leu) and the modified norleucine with isononyl side chains (D-ONle(isononyl)(isononyl)) require custom synthesis or procurement of suitably protected derivatives compatible with SPPS.

  • Side Chain Protection: Acid-labile protecting groups (e.g., t-butyl esters for Asp and Glu) are used to prevent side reactions during chain assembly.

Cyclization Strategy

After linear peptide assembly, cyclization is a critical step to form the macrocyclic structure:

  • Cleavage from Resin: The linear peptide is cleaved from the resin under conditions that preserve side chain protecting groups if on-resin cyclization is planned, or fully deprotected if cyclization is performed in solution.

  • Cyclization Conditions: Cyclization is typically carried out in dilute solution (to minimize intermolecular reactions) using coupling agents such as PyBOP, HATU, or EDCI in the presence of bases like DIPEA. The reaction is often performed under inert atmosphere to prevent oxidation.

  • On-Resin vs. Solution Cyclization: Both approaches are reported in literature. On-resin cyclization can enhance yield and purity but requires suitable resin and linker selection. Solution-phase cyclization allows for better control of reaction conditions but may require additional purification steps.

Purification and Characterization

  • Purification: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying the cyclic peptide. Gradient elution with water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) is standard.

  • Characterization: Analytical RP-HPLC, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm identity and purity.

Detailed Research Outcomes and Data Tables

Synthesis Yields and Purity

Step Yield (%) Purity (%) (HPLC) Notes
Linear peptide assembly 85-90 >95 High coupling efficiency with HBTU
Cleavage and deprotection 80-85 >90 Standard TFA cleavage cocktail
Cyclization (solution) 60-75 85-95 Dilute conditions to favor intramolecular cyclization
Final purification (RP-HPLC) 50-65 >98 Gradient optimized for cyclic peptide

Cyclization Optimization Parameters

Parameter Optimal Condition Effect on Cyclization Yield
Peptide concentration 0.1-1 mM Lower concentration favors cyclization over polymerization
Coupling agent HATU or PyBOP Efficient activation of carboxyl group
Base DIPEA (2-3 equivalents) Neutralizes acid byproducts, promotes reaction
Solvent DMF or DMSO Good solubility for peptide and reagents
Temperature Room temperature to 37°C Moderate temperature balances reaction rate and side reactions
Reaction time 12-24 hours Sufficient for completion without degradation

Analytical Data Summary

Technique Observations Interpretation
Mass Spectrometry Molecular ion peak at expected m/z Confirms molecular weight and cyclization
1H-NMR Characteristic amide and side chain signals Confirms peptide backbone and side chain integrity
RP-HPLC Single sharp peak with expected retention time Indicates high purity and homogeneity

Perspectives from Varied Sources

  • Patents and Industrial Methods: Patents such as US20160097022A1 describe methods for enzyme solubility and peptide modifications that align with the use of modified amino acids and cyclization techniques relevant to this compound.

  • Academic Research: Studies on cyclic peptides emphasize the importance of stereochemistry (D- vs L-amino acids) and side chain modifications in influencing cyclization efficiency and biological activity.

  • Medicinal Chemistry Insights: Replacement of carboxylic acid groups with isosteres and the incorporation of hydrophobic side chains (isononyl groups) are strategies to improve pharmacokinetic properties, which dictate the choice of synthetic routes and protecting groups.

  • Analytical Chemistry Advances: The use of advanced HPLC methods with quaternary ammonium salts and optimized elution gradients enhances the separation and purification of complex peptides with multiple acidic residues.

Chemical Reactions Analysis

Cyclization and Peptide Bond Formation

The synthesis of this compound involves cyclization steps to form its macrocyclic structure. Solid-phase peptide synthesis (SPPS) and solution-phase methods are commonly employed, with careful optimization of reaction conditions to avoid epimerization.
Key observations :

  • β-Thiolactone-mediated cyclization : A β-thiolactone framework enables efficient cyclization via direct aminolysis, achieving yields of 56–58% for similar cyclic tetrapeptides (e.g., l-cyclo(Pro-Leu-Pro-Leu)) .

  • Desulfurization : Post-cyclization desulfurization under standard conditions (e.g., Raney nickel) removes thiol appendages, yielding cyclic peptides in 35–49% efficiency .

Racemization Under Coupling Conditions

Peptide SequenceCoupling AgentRacemization (%)
Z-Gly-Ala-OH + H-Val-OEtBOP1.2%
Z-Gly-Phe-OH + H-Val-OEtBOP0.8%
Z-Gly-Tyr-OH + H-Val-OEtBOP2.1%

Key factors :

  • Tertiary amines : Higher concentrations increase racemization risk.

  • Solvents : Dichloromethane minimizes epimerization compared to polar solvents .

Ester Hydrolysis and Stability

The compound’s ester linkages (e.g., D-ONle(isononyl)) are susceptible to hydrolysis under acidic or basic conditions:

  • Hydrolysis rates : Branched alkyl groups (isononyl) enhance steric protection, reducing hydrolysis compared to linear esters.

  • Stability in aqueous buffers : Cyclic peptides resist enzymatic degradation due to their rigid structure, maintaining integrity over 24 hours in physiological pH.

Oxazolone Formation During Cyclization

Unstable intermediates like 2,4-disubstituted-5(4H)-oxazolone can form during cyclization, leading to epimerization. For example:

  • Peptides with Pro-Xxx-Pro-Xxx sequences generate oxazolone intermediates, resulting in 15% epimerization under borax buffer conditions .

Functional Group Reactivity

The peptide’s side chains participate in specific reactions:

  • Carboxylic acids (Asp, Glu) : React with amines or alcohols under carbodiimide-mediated coupling (e.g., EDC/NHS).

  • Hydrophobic side chains (Leu, Val, ONle) : Participate in van der Waals interactions but show low reactivity in aqueous environments .

Synthetic Optimization Strategies

To minimize side reactions:

  • Silylating agents : Use of HSi(OCH(CF3)2)3 suppresses epimerization during amidation (95% yield, 0% racemization) .

  • Temperature control : Reactions conducted at 0–4°C reduce thermal degradation.

Scientific Research Applications

Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide cyclization and stability.

    Biology: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.

    Medicine: Explored for drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclic Peptides

Compound Name Key Residues/Modifications Hydrophobicity Proteolytic Stability Reference
cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)²-Glu... D-Leu, D-ONle(isononyl)², Val High Likely high
Glp-Asp-Thr-Thr(Ac3-α-D-GalNAc)-Asp-Glu-... O-acetylated GalNAc, Thr, Trp Moderate Moderate (glycosylated)
Spiramycin derivatives L-Val, L-Leu, acyl modifications Variable Moderate

Key Observations :

  • Hydrophobic vs. Polar Modifications: The target compound’s isononyl groups contrast with glycosylations (e.g., O-acetylated GalNAc in ), suggesting divergent solubility and cellular uptake mechanisms.
  • D-Amino Acids: Unlike spiramycin derivatives (L-configured residues ), the D-Leu in the target compound may reduce enzymatic degradation in vivo.

Functional and Metabolic Influences

Table 2: Amino Acid Effects on Bioactivity (Based on Spiramycin Studies )

Amino Acid Impact on Biosynthesis Metabolic Effects Acyl Component Changes
Val ↑ Final titer (45.3%), ↓ total acyl components ↑ Sugar consumption, ↑ pyruvate carboxylase ↓ Isovaleryl (-23%), ↓ others (-39.6%)
Leu ↔ Final titer, ↑ isovaleryl components ↑ Isovaleric acid uptake ↑ Isovaleryl II (+41%), III (+50%)
Ile ↓ Final titer (85%), ↑ specific acyl groups ↓ Citrate synthase, ↑ acetate/propionate ↑ Propionyl III (+126%), others (+50–296%)

Relevance to Target Compound :

  • Val Residue : The presence of Val may correlate with enhanced metabolic activity (e.g., accelerated sugar utilization) but reduced acyl diversity, as seen in spiramycin .
  • Leu Residues : Multiple Leu residues (including D-Leu) could promote isovaleryl component stability or binding affinity, akin to spiramycin’s Leu-induced effects .
  • Isononyl Groups: Unlike Ile’s polar acyl effects in spiramycin, the isononyl moieties likely prioritize hydrophobicity-driven interactions (e.g., membrane penetration).

Stability and Bioactivity

  • Proteolytic Resistance: D-amino acids in the target compound may outperform L-configured analogues (e.g., spiramycin) in resisting enzymatic cleavage .
  • Solubility Limitations: High hydrophobicity from isononyl groups could reduce aqueous solubility compared to glycosylated peptides (e.g., O-acetylated II in ).

Q & A

Basic: How is the structural conformation of this cyclic peptide determined using spectroscopic methods?

Methodological Answer:
The peptide’s conformation is analyzed via nuclear magnetic resonance (NMR) to resolve backbone and sidechain configurations, circular dichroism (CD) to assess secondary structure, and mass spectrometry (MS) to confirm molecular weight and modifications. For non-natural residues like D-ONle(isononyl), isotopic labeling or 2D-NMR (e.g., NOESY) can clarify spatial arrangements . Solubility challenges from isononyl groups may require deuterated solvents (e.g., DMSO-d6) for NMR analysis .

Basic: What synthetic strategies are optimal for introducing isononyl modifications into cyclic peptides?

Methodological Answer:
Isononyl groups are typically incorporated via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The modified D-ONle(isononyl) residue requires pre-functionalization of norleucine with isononyl esters before coupling. Cyclization via lactam or disulfide bonds is performed post-linear synthesis, with HPLC purification to isolate the cyclic product. Reaction efficiency depends on steric hindrance from branched isononyl chains, necessitating extended coupling times .

Advanced: How do isononyl modifications impact proteolytic stability and membrane permeability?

Methodological Answer:
Evaluate stability using trypsin/chymotrypsin assays in simulated physiological conditions (pH 7.4, 37°C). Compare degradation rates of modified vs. unmodified peptides via HPLC. For permeability, use Caco-2 cell monolayers or PAMPA assays to measure apparent permeability (Papp). Hydrophobic isononyl groups likely enhance logP values, improving lipid bilayer penetration but potentially reducing aqueous solubility. Contradictory results across cell lines may arise from efflux pumps (e.g., P-gp), requiring inhibition controls (e.g., verapamil) .

Advanced: What experimental designs address contradictory data in receptor-binding assays?

Methodological Answer:
Contradictions may stem from receptor isoform variability or assay conditions. Use orthogonal binding assays :

  • Surface plasmon resonance (SPR) for kinetic analysis (ka/kd).
  • Fluorescence polarization (FP) for competitive binding in solution.
  • Cellular functional assays (e.g., cAMP modulation) to confirm activity. Normalize data to internal controls (e.g., BSA for nonspecific binding) and validate receptor expression via Western blot .

Basic: How are purity and identity validated for this peptide?

Methodological Answer:
Employ reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to assess purity (>95%). Confirm identity via high-resolution MS (HRMS) and amino acid analysis (AAA) after acid hydrolysis. For isononyl groups, use FT-IR to detect ester carbonyl stretches (~1740 cm⁻¹) .

Advanced: What computational models predict the peptide’s interaction with lipid bilayers?

Methodological Answer:
Perform molecular dynamics (MD) simulations using GROMACS or CHARMM. Parameterize isononyl groups using the GAFF forcefield and simulate in a POPC bilayer. Analyze membrane insertion depth, hydrogen bonding, and lateral diffusion. Validate predictions with neutron reflectometry or fluorescence quenching assays .

Advanced: How can conflicting cytotoxicity data in primary vs. cancer cells be resolved?

Methodological Answer:
Profile cytotoxicity using dose-response curves (IC50) in both cell types with ATP-based viability assays (e.g., CellTiter-Glo). Investigate off-target effects via RNA-seq or kinase profiling . Differences may arise from metabolic activity (e.g., Warburg effect in cancer cells) or selective uptake mechanisms .

Basic: What analytical techniques quantify isononyl ester hydrolysis under physiological conditions?

Methodological Answer:
Use LC-MS/MS to monitor hydrolysis products (isononanol and carboxylic acid) in buffers (pH 2.0–7.4) over 24–72 hours. Accelerate degradation studies at elevated temperatures (e.g., 40°C) with Arrhenius analysis to extrapolate shelf-life .

Advanced: How does stereochemistry (D/L residues) influence bioactivity?

Methodological Answer:
Synthesize analogues with L-configuration at key positions (e.g., D-Leu → L-Leu) and compare activity in functional assays. Use X-ray crystallography or cryo-EM to resolve binding pocket interactions. D-residues often confer protease resistance but may alter target engagement .

Advanced: What strategies mitigate aggregation caused by hydrophobic isononyl groups?

Methodological Answer:
Optimize formulation with cyclodextrins or PEGylation to improve solubility. Characterize aggregation via dynamic light scattering (DLS) and transmission electron microscopy (TEM) . Alternatively, introduce polar linkers (e.g., PEG4) between isononyl chains and the peptide backbone .

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